An In-depth Technical Guide to 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide (CAS 1308061-19-9)
An In-depth Technical Guide to 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide (CAS 1308061-19-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide, a key chemical intermediate in the synthesis of advanced sulfonamide-based compounds. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its structural features suggest significant potential in medicinal chemistry and drug discovery. This document will delve into the synthesis, chemical properties, and the established and potential applications of this compound, with a focus on its role as a foundational scaffold for developing novel therapeutic agents. The guide will also explore the broader context of sulfonamide derivatives in medicine, providing insights into the mechanistic possibilities for compounds derived from this intermediate.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of sulfanilamide, this moiety has been incorporated into a vast array of therapeutic agents with diverse biological activities. These include antibacterial, anticancer, anti-inflammatory, antiviral, and cardiovascular effects.[1][2][3][4] The enduring importance of sulfonamides lies in their ability to mimic the transition state of various enzymatic reactions and their capacity to form key hydrogen bonding interactions with biological targets.
2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide (CAS 1308061-19-9) emerges as a valuable building block in this context. Its chemical structure, featuring a reactive amino group, a strategically positioned chlorine atom, and a substituted phenyl ring, offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug screening. This guide will illuminate the technical aspects of this compound, providing a foundation for its utilization in research and development.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective application.
| Property | Value |
| CAS Number | 1308061-19-9 |
| Molecular Formula | C₁₄H₁₅ClN₂O₂S |
| Molecular Weight | 310.80 g/mol |
| Appearance | White to off-white solid |
Table 1: Physicochemical Properties of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide.
Hypothetical Synthesis Workflow
Caption: A generalized workflow for the synthesis of benzenesulfonamides.
Note: The precise starting materials and reaction conditions would need to be optimized to achieve the desired substitution pattern of the final product. A patent for the preparation of benzenesulfonamide derivatives outlines a general method involving the reaction of a sulfonyl chloride derivative with an amine in the presence of a base.[5]
Role as a Synthetic Intermediate and Potential Applications
The primary utility of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[6] The presence of the amino group allows for a variety of chemical transformations, including acylation, alkylation, and diazotization, which can be used to introduce diverse functional groups and build larger molecular scaffolds.
In the Development of Antibacterial Agents
Sulfonamide-based drugs, or "sulfa drugs," were among the first effective antibacterial agents and continue to be relevant.[3] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[3] By derivatizing the amino group of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide, novel sulfonamide derivatives can be synthesized and screened for antibacterial activity against a range of pathogens.
As a Scaffold for Anticancer Drug Discovery
Recent research has highlighted the potential of benzenesulfonamide derivatives as anticancer agents.[1] These compounds can exhibit their antitumor effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[1] For instance, certain sulfonamide-containing compounds have been shown to induce G0/G1 and G2/M cell cycle arrest in a p53-independent manner.[1] The structural framework of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide provides a starting point for the design and synthesis of novel compounds targeting cancer-related pathways.
In the Exploration of Anti-inflammatory and Other Therapeutic Areas
Benzenesulfonamide derivatives have also been investigated for their anti-inflammatory, antiviral, and cardiovascular activities.[2][4][7][8][9][10][11] For example, some benzenesulfonamide-containing phenylalanine derivatives have been identified as novel HIV-1 capsid inhibitors.[7][8][10] The core structure of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide can be modified to explore these and other therapeutic avenues.
Experimental Protocols: A Generalized Approach
While specific experimental data for 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide is limited, the following section provides generalized protocols for the synthesis and characterization of benzenesulfonamide derivatives, which can be adapted for this specific compound.
General Procedure for the Synthesis of N-Substituted Benzenesulfonamides
This protocol is based on standard organic synthesis methodologies.
Materials:
-
Appropriate substituted benzenesulfonyl chloride
-
Corresponding amine (in this case, 2,4-dimethylaniline)
-
Anhydrous solvent (e.g., dichloromethane, pyridine)
-
Base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dissolve the benzenesulfonyl chloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the amine and the base to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization to obtain the pure N-substituted benzenesulfonamide.
Characterization Techniques
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To determine the chemical structure and confirm the connectivity of atoms. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., -SO₂NH-, -NH₂, -C-Cl). |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |
| Melting Point Analysis | To determine the melting point range, which is an indicator of purity. |
Table 2: Standard Characterization Techniques for Benzenesulfonamide Derivatives.
Future Directions and Conclusion
2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide represents a promising starting point for the development of novel, biologically active molecules. Its versatile chemical nature allows for the creation of extensive compound libraries that can be screened for a wide range of therapeutic activities.
Future research efforts should focus on:
-
Synthesis of diverse derivatives: Utilizing the reactive amino group to introduce a variety of substituents.
-
In-depth biological evaluation: Screening the synthesized compounds against various biological targets, including bacterial enzymes, cancer cell lines, and viral proteins.
-
Structure-activity relationship (SAR) studies: To understand how chemical modifications influence biological activity and to guide the design of more potent and selective compounds.
References
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MySkinRecipes. 2-Amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide. Available at: [Link].
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Nowak, M., et al. (2020). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Molecules, 25(18), 4295. Available at: [Link].
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Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3362. Available at: [Link].
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Arctom. 2-Amino-6-chloro-n-(2,4-dimethylphenyl)benzenesulfonamide. Available at: [Link].
- Google Patents. CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.
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National Analytical Corporation. 2-Amino-6-Chloro-N-(2,4-Dimethylphenyl)Benzene Sulfonamide - Cas No: 1308061-19-9. Available at: [Link].
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Ayati, A., et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 11(1), 1-13. Available at: [Link].
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Wang, Y., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(10), 5263-5282. Available at: [Link].
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Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Available at: [Link].
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Wang, Y., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. ResearchGate. Available at: [Link].
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Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Available at: [Link].
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Wang, Y., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed. Available at: [Link].
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Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Available at: [Link].
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